
Aspartyl-seryl-aspartyl-glycyl-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartyl-seryl-aspartyl-glycyl-lysine (ASDGLK) is a peptide sequence that has been extensively studied for its potential applications in various fields of research. This peptide sequence is composed of five amino acids, namely aspartic acid, serine, glycine, lysine, and aspartic acid. The unique composition of ASDGLK makes it an interesting molecule to study, as it has been shown to have several biochemical and physiological effects.
作用機序
The mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine is not fully understood. However, it has been shown to interact with integrins, which are transmembrane receptors that play a crucial role in cell adhesion and signaling. Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to inhibit integrin-mediated cell adhesion and migration. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Aspartyl-seryl-aspartyl-glycyl-lysine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to modulate the immune response by regulating the production of cytokines. Aspartyl-seryl-aspartyl-glycyl-lysine has also been shown to have anti-inflammatory effects. Furthermore, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to promote the differentiation of osteoblasts, which are cells responsible for bone formation.
実験室実験の利点と制限
One of the advantages of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its stability. Aspartyl-seryl-aspartyl-glycyl-lysine is a stable peptide sequence that can be easily synthesized and purified. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine can be easily conjugated to various drugs and used as a carrier to target specific cells or tissues. However, one of the limitations of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its cost. The synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine can be expensive, which may limit its use in some research applications.
将来の方向性
There are several future directions for the study of Aspartyl-seryl-aspartyl-glycyl-lysine. One direction is the development of Aspartyl-seryl-aspartyl-glycyl-lysine-based drug delivery systems for targeted therapy. Another direction is the study of the mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine and its interaction with integrins. Additionally, the study of the potential use of Aspartyl-seryl-aspartyl-glycyl-lysine in tissue engineering and regenerative medicine is an exciting area of research. Finally, the development of more cost-effective methods for the synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine would make it more accessible for researchers to study.
合成法
Aspartyl-seryl-aspartyl-glycyl-lysine can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves building a peptide chain one amino acid at a time, starting from the C-terminus. The synthesis of Aspartyl-seryl-aspartyl-glycyl-lysine involves the coupling of the aspartic acid, serine, glycine, lysine, and aspartic acid residues in the correct order. Once the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential applications in various fields of research. One of the most promising applications of Aspartyl-seryl-aspartyl-glycyl-lysine is in drug delivery systems. Aspartyl-seryl-aspartyl-glycyl-lysine can be conjugated to various drugs and used as a carrier to target specific cells or tissues. Aspartyl-seryl-aspartyl-glycyl-lysine has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential use in tissue engineering and regenerative medicine.
特性
CAS番号 |
125464-46-2 |
|---|---|
製品名 |
Aspartyl-seryl-aspartyl-glycyl-lysine |
分子式 |
C19H32N6O11 |
分子量 |
520.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1 |
InChIキー |
YTXBJGMYOPYBAT-BJDJZHNGSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
その他のCAS番号 |
125464-46-2 |
配列 |
DSDGK |
同義語 |
Asp-Ser-Asp-Gly-Lys aspartyl-seryl-aspartyl-glycyl-lysine DSDGK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



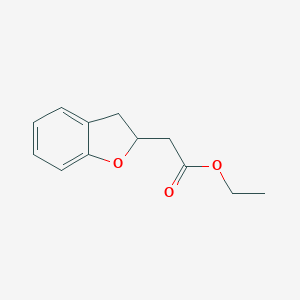

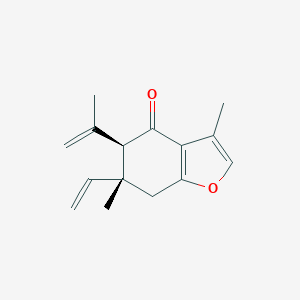




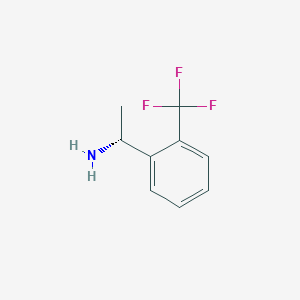

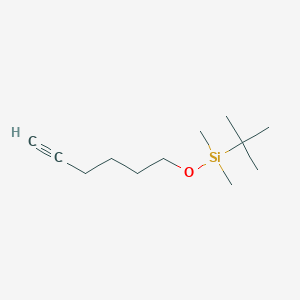
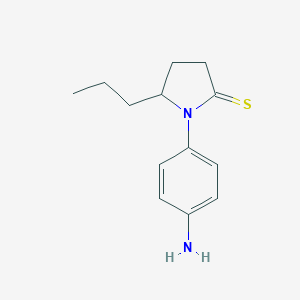
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)